molecular formula C5H11ClFN B2475321 1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride CAS No. 2413898-14-1

1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2475321
CAS No.: 2413898-14-1
M. Wt: 139.6
InChI Key: QOSCYLKLGPHMNI-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10FN·HCl. It is a cyclopropane derivative that contains a fluoroethyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The fluoroethyl group and the amine group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is a compound of interest due to its potential pharmacological applications, particularly as a selective agonist for serotonin receptors. This article details its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a fluorinated ethyl group and an amine functional group. The presence of the fluorine atom is hypothesized to enhance the compound's binding affinity and selectivity towards specific receptor targets, particularly in the context of serotonin receptor modulation.

This compound primarily acts as an agonist at the 5-HT_2C serotonin receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control. The introduction of the fluorine atom has been shown to improve the compound's potency and selectivity compared to non-fluorinated analogs .

Key Mechanistic Insights:

  • Receptor Binding : The compound exhibits high affinity for 5-HT_2C receptors, with EC50 values indicating potent agonistic activity.
  • Selectivity : It demonstrates selectivity over other serotonin receptor subtypes (e.g., 5-HT_2A and 5-HT_2B), which is crucial for minimizing side effects associated with broader receptor activation.

Structure-Activity Relationships (SAR)

A series of analogs were synthesized to explore the impact of various substitutions on biological activity. The following table summarizes key findings from SAR studies:

Compound VariantFluorination PositionEC50 (nM)Selectivity Ratio (2B/2C)
Parent CompoundNone5.27
Fluorinated Derivative (+)-21a3-position4.72
Methyl Substituted (+)-21b3-position8.020

These results indicate that fluorination at specific positions significantly enhances receptor binding affinity and selectivity, suggesting that strategic modifications can lead to improved therapeutic profiles .

Biological Activity Studies

Several studies have investigated the biological effects of this compound in vivo and in vitro.

Case Study: Antipsychotic Effects

In a study examining the antipsychotic potential of this compound, it was administered to animal models exhibiting amphetamine-induced hyperactivity. The results demonstrated that higher doses effectively reduced hyperactivity without impacting spontaneous locomotion, akin to established antipsychotic agents like lorcaserin .

Cancer Therapy Potential

Research has also explored the compound's role in cancer therapy. Its structural characteristics suggest potential interactions with targets involved in tumor growth regulation. Preliminary findings indicate cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism of action in oncological contexts .

Properties

IUPAC Name

1-(2-fluoroethyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEPOLFKASJFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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